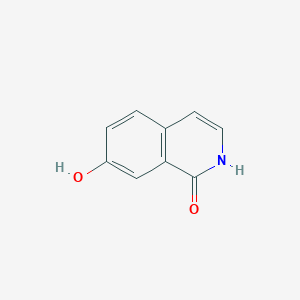

7-hydroxyisoquinolin-1(2H)-one

Vue d'ensemble

Description

7-Hydroxyisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family It is characterized by a hydroxyl group attached to the seventh position of the isoquinoline ring and a ketone group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation under acidic or alkaline conditions. Common oxidizing agents yield distinct products:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydroxyl group to a ketone, forming 7-ketoisoquinolin-1(2H)-one.

-

Chromium trioxide (CrO₃) in aqueous sulfuric acid further oxidizes the ketone to a carboxylic acid derivative, 7-carboxyisoquinolin-1(2H)-one.

Key Conditions & Yields:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ | 7-ketoisoquinolin-1(2H)-one | 78 | H₂SO₄, 60°C, 4h |

| CrO₃ | 7-carboxyisoquinolin-1(2H)-one | 65 | H₂O/H₂SO₄, reflux, 6h |

Reduction Reactions

The ketone group at position 1 is reduced to an alcohol using hydride donors:

-

Sodium borohydride (NaBH₄) selectively reduces the ketone to 1-hydroxyisoquinolin-7-ol in methanol at 0°C.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) achieves full reduction to the diol, albeit with lower selectivity.

Comparison of Reducing Agents:

| Reagent | Product | Selectivity | Reaction Time |

|---|---|---|---|

| NaBH₄ | 1-hydroxyisoquinolin-7-ol | High | 2h |

| LiAlH₄ | 1,7-dihydroxyisoquinoline | Moderate | 4h |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion:

-

Halogenation : Treatment with thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, yielding 7-chloroisoquinolin-1(2H)-one.

-

Alkylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ produces 7-methoxyisoquinolin-1(2H)-one.

Reaction Parameters:

| Reagent | Product | Temperature | Yield (%) |

|---|---|---|---|

| SOCl₂ | 7-chloroisoquinolin-1(2H)-one | 80°C | 85 |

| CH₃I/K₂CO₃ | 7-methoxyisoquinolin-1(2H)-one | 60°C | 92 |

Glycosidation and Hydroxymethylation

The hydroxyl group facilitates glycoside formation and hydroxymethylation:

-

Glycosidation : Reacting with tetraacetyl-d-glucose 2,2,2-trichloroacetimidate in CH₂Cl₂ using BF₃·Et₂O as a catalyst forms a glycoside derivative (e.g., compound 10 ) .

-

Hydroxymethylation : Treatment with formaldehyde and ZnCl₂ introduces a hydroxymethyl group at position 3 .

Synthetic Pathway Data:

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Glycosidation | BF₃·Et₂O, CH₂Cl₂, 0°C → RT, 2h | 68 |

| Hydroxymethylation | Formaldehyde, ZnCl₂, 110°C, 48h | 79 |

Comparative Reactivity with Analogues

The hydroxyl group at position 7 enhances reactivity compared to analogues:

| Compound | Reactivity at C7 | Key Reaction |

|---|---|---|

| 7-Hydroxyisoquinolin-1(2H)-one | High | Halogenation, Oxidation |

| 7-Methoxyisoquinolin-1(2H)-one | Moderate | Demethylation, Limited Substitution |

| Isoquinolin-1(2H)-one (no C7 substituent) | Low | Inert to most electrophilic reactions |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

7-Hydroxyisoquinolin-1(2H)-one has been investigated for various therapeutic applications:

- Anti-inflammatory Effects: Studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

- Anticancer Activity: Research has shown that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound has demonstrated IC50 values indicating strong anticancer potential.

Enzyme Inhibition

The compound is a valuable tool in studying enzyme inhibition:

- Mechanism of Action: It may inhibit enzymes critical for metabolic pathways by binding to their active sites. For instance, isoquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Topoisomerase II | Competitive Inhibition | |

| Hepatitis B RNase H | IC50: 28.1 µM |

Biological Assays

This compound is used as a probe in biological assays:

- It serves as a model compound to evaluate the biological activity of related isoquinoline derivatives, aiding in the discovery of new therapeutic agents.

Antimicrobial Study

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, surpassing standard antibiotics in potency.

Cytotoxicity Assessment

In vitro assays conducted on MCF-7 and A549 cell lines revealed that this compound exhibits potent cytotoxic effects. The IC50 values indicated its potential as an anticancer agent, warranting further exploration into its mechanism of action and clinical applications.

Mécanisme D'action

The mechanism of action of 7-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinolin-1(2H)-one: Lacks the hydroxyl group at the seventh position.

7-Methoxyisoquinolin-1(2H)-one: Contains a methoxy group instead of a hydroxyl group.

7-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

7-Hydroxyisoquinolin-1(2H)-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound for various applications.

Activité Biologique

7-Hydroxyisoquinolin-1(2H)-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the mechanisms of action, therapeutic potential, and comparative studies related to this compound.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the seventh position of the isoquinoline ring, which enhances its reactivity and biological interactions. The presence of this hydroxyl group differentiates it from other isoquinolinones, such as 7-methoxyisoquinolin-1(2H)-one and 7-chloroisoquinolin-1(2H)-one, which exhibit different biological profiles due to their structural variations .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus blocking their activity. This interaction can modulate critical signaling pathways within cells .

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that affect cellular functions .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

The compound has shown promising antiviral effects, particularly against HIV-1. Studies have reported that derivatives of isoquinolinones can inhibit HIV-1 integrase (IN) with IC50 values below 100 nM, indicating strong antiviral potential . The mechanism involves interference with the viral replication process by inhibiting essential viral enzymes.

Anticancer Activity

This compound has been evaluated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

Comparative Studies

A comparative analysis of this compound with similar compounds reveals its unique biological profile:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Antiviral | Hydroxyl group at position 7 |

| Isoquinolin-1(2H)-one | Limited biological activity | Lacks the hydroxyl group |

| 7-Methoxyisoquinolin-1(2H)-one | Moderate activity | Contains a methoxy group |

| 7-Chloroisoquinolin-1(2H)-one | Variable activity | Contains a chlorine atom |

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HIV-1 replication in vitro, providing insights into potential therapeutic avenues for HIV treatment .

- Cytotoxicity in Cancer Cells : Research involving cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound can effectively inhibit key enzymes involved in metabolic pathways, further supporting its role in drug development .

Propriétés

IUPAC Name |

7-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSSLGUHFFFJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515143 | |

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59647-24-4 | |

| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.